molecular formula C7H7F2N B110887 2,4-Difluorobenzylamine CAS No. 72235-52-0

2,4-Difluorobenzylamine

Cat. No.: B110887
CAS No.: 72235-52-0
M. Wt: 143.13 g/mol
InChI Key: QDZZDVQGBKTLHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,4-Difluorobenzylamine involves the reduction of 2,4-difluorobenzonitrile. This can be achieved using hydrogen and a catalyst such as Raney nickel . Another method involves the use of nitrile oxidoreductase to reduce 2,4-difluorobenzonitrile . The reaction conditions typically include temperatures ranging from 60-80°C and pressures around 10 kg/cm² .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The use of nitrile oxidoreductase is also gaining traction due to its environmentally friendly nature and higher conversion rates .

Comparison with Similar Compounds

  • 4-Fluorobenzylamine
  • 3,4-Difluorobenzylamine
  • 2,6-Difluorobenzylamine
  • 4-(Trifluoromethyl)benzylamine
  • 2,4-Dichlorobenzylamine

Comparison: 2,4-Difluorobenzylamine is unique due to the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring. This fluorination pattern can significantly influence the compound’s reactivity and the properties of the final products synthesized from it . Compared to its analogs, this compound often provides enhanced stability and biological activity in pharmaceutical applications .

Properties

IUPAC Name

(2,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZZDVQGBKTLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222547
Record name 2,4-Difluorobenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72235-52-0
Record name 2,4-Difluorobenzylamine
Source CAS Common Chemistry
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-difluorobenzylamine
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Record name 2,4-DIFLUOROBENZYLAMINE
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Synthesis routes and methods

Procedure details

13.9 g (0.10 mol) of 2,4-difluorobenzonitrile are dissolved in 100 ml of ethanol and hydrogenated in a pressurized reactor at 75°-80° C. using hydrogen gas after 1.4 g of Raney nickel in ethanol has been added and after 17 g (1.0 mol) of ammonia gas have been injected. The take-up of hydrogen is complete after about 2 hours. The reaction mixture is cooled, decompressed and filtered and then freed from solvent in a vacuum rotary evaporator. The resultant oil is subjected to fractional distillation at 70°-75° C. in vacuo (19 mbar). 9.5 g (66% of theory) of a colourless liquid are obtained.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.4 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-difluorobenzylamine in the synthesis of dolutegravir sodium?

A1: this compound serves as a crucial reagent in the final stages of dolutegravir sodium synthesis []. It reacts with a carboxylic acid or ester precursor to form an amide bond, which is a key structural feature of the dolutegravir molecule. This amide formation step contributes significantly to building the final structure of the active pharmaceutical ingredient.

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